molecular formula C6H7N3O2S B13031425 5-Acetamidothiazole-2-carboxamide

5-Acetamidothiazole-2-carboxamide

Cat. No.: B13031425
M. Wt: 185.21 g/mol
InChI Key: JJXCKFUJSZHFNN-UHFFFAOYSA-N
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Description

5-Acetamidothiazole-2-carboxamide: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidothiazole-2-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. This reaction yields ethyl 2-aminothiazole-4-carboxylate, which can then be further modified to obtain this compound .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Acetamidothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and antiviral properties. It is often used in the development of new drugs targeting these areas .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. These derivatives are designed to interact with specific biological targets to exert their therapeutic effects .

Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Acetamidothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Acetamidothiazole-5-carboxamide
  • 2-Aminothiazole-4-carboxylate
  • Benzothiazole derivatives

Comparison: Compared to these similar compounds, 5-Acetamidothiazole-2-carboxamide is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

5-acetamido-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H7N3O2S/c1-3(10)9-4-2-8-6(12-4)5(7)11/h2H,1H3,(H2,7,11)(H,9,10)

InChI Key

JJXCKFUJSZHFNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(S1)C(=O)N

Origin of Product

United States

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